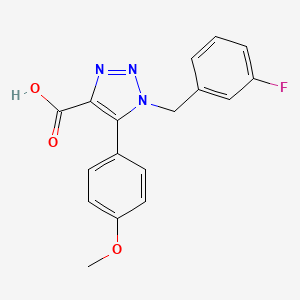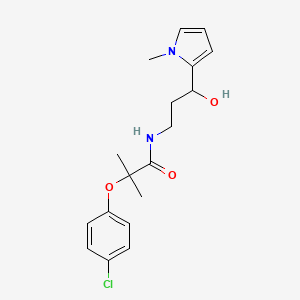
2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H23ClN2O3 and its molecular weight is 350.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antiviral Activity
Compounds structurally related to 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide have been synthesized and evaluated for their antiproliferative and antiviral activities. For instance, derivatives of pyrrolo[2,3-d]pyrimidines, which share a similar chemical framework, have shown inhibitory effects on cell growth and possess antiviral properties against human cytomegalovirus and herpes simplex type 1. These findings suggest potential applications in developing therapeutic agents for viral infections and cancer treatment (Pudlo et al., 1990).
Antioxidant Activity
Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which resemble the chemical structure of interest, have demonstrated significant antioxidant activity. These compounds have been synthesized and tested using DPPH radical scavenging method and reducing power assay, revealing potent antioxidant effects that surpass those of known antioxidants like ascorbic acid. This suggests their potential use in developing novel antioxidant agents for therapeutic or nutraceutical applications (Tumosienė et al., 2019).
Anticonvulsant Properties
The structural analogs of the compound have been explored for their anticonvulsant properties. Enaminones, for example, have been studied for their potential in treating epilepsy due to their ability to interact with neuronal receptors and modulate neurotransmitter activity. The crystal structures of these compounds provide insights into their interaction mechanisms and potential therapeutic applications in neurological disorders (Kubicki et al., 2000).
Material Science Applications
In the field of materials science, compounds with similar chemical structures have been utilized in the synthesis of aromatic polyamides and polyimides. These polymers exhibit desirable properties such as high thermal stability, solubility in organic solvents, and the ability to form transparent and tough films. Such materials are valuable in various industrial applications, including coatings, films, and high-performance plastics (Yang et al., 1999).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-18(2,24-14-8-6-13(19)7-9-14)17(23)20-11-10-16(22)15-5-4-12-21(15)3/h4-9,12,16,22H,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILKIHKEMBLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(C1=CC=CN1C)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

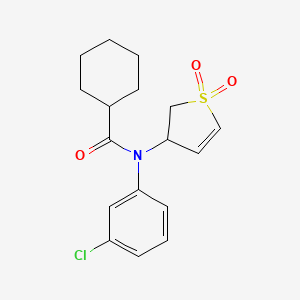
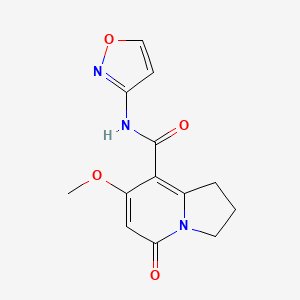

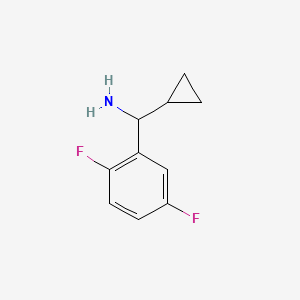
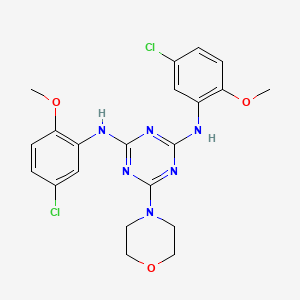
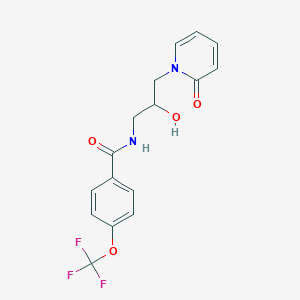
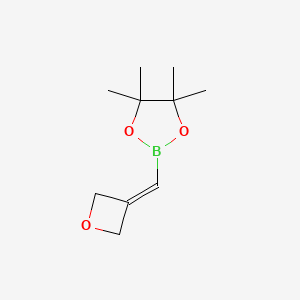
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)
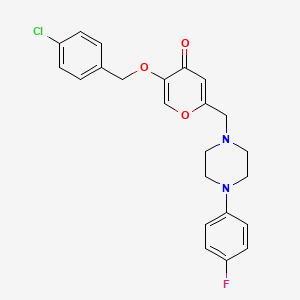
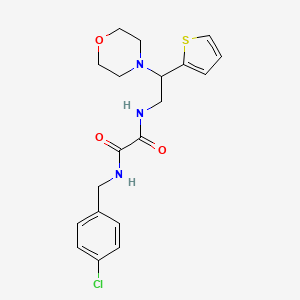
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)
![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
